Cas no 1528546-13-5 (1-(1H-indol-7-yl)-2-(methylamino)ethan-1-one)

1-(1H-Indol-7-yl)-2-(methylamino)ethan-1-one is a synthetic organic compound featuring an indole core substituted with a methylaminoethyl ketone moiety. This structure imparts unique reactivity, making it a valuable intermediate in pharmaceutical and agrochemical research. Its indole scaffold is particularly significant due to its prevalence in bioactive molecules, enabling applications in drug discovery, especially for central nervous system (CNS) targets. The methylamino group enhances solubility and bioavailability, while the ketone functionality allows further derivatization via nucleophilic addition or condensation reactions. The compound’s well-defined synthetic pathway ensures high purity and consistency, supporting its use in precision chemistry and high-throughput screening.
1-(1H-indol-7-yl)-2-(methylamino)ethan-1-one structure
1528546-13-5 structure
Product Name:1-(1H-indol-7-yl)-2-(methylamino)ethan-1-one
CAS No:1528546-13-5
MF:C11H12N2O
MW:188.225782394409
CID:6400600
PubChem ID:82602632
Update Time:2025-06-08

1-(1H-indol-7-yl)-2-(methylamino)ethan-1-one Chemical and Physical Properties

Names and Identifiers

    • 1-(1H-indol-7-yl)-2-(methylamino)ethan-1-one
    • EN300-1772775
    • 1528546-13-5
    • Inchi: 1S/C11H12N2O/c1-12-7-10(14)9-4-2-3-8-5-6-13-11(8)9/h2-6,12-13H,7H2,1H3
    • InChI Key: AMZUDJLNZHQSIW-UHFFFAOYSA-N
    • SMILES: O=C(CNC)C1C=CC=C2C=CNC=12

Computed Properties

  • Exact Mass: 188.094963011g/mol
  • Monoisotopic Mass: 188.094963011g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 217
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.3
  • Topological Polar Surface Area: 44.9Ų

1-(1H-indol-7-yl)-2-(methylamino)ethan-1-one Pricemore >>

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Additional information on 1-(1H-indol-7-yl)-2-(methylamino)ethan-1-one

1-(1H-indol-7-yl)-2-(methylamino)ethan-1-one: A Comprehensive Overview

The compound 1-(1H-indol-7-yl)-2-(methylamino)ethan-1-one, identified by the CAS number 1528546-13-5, is a fascinating molecule with significant potential in various fields of chemistry and biology. This compound belongs to the class of indole derivatives, which are well-known for their diverse biological activities and applications in drug discovery. The structure of this molecule consists of an indole ring system substituted at the 7th position with a methylamino ketone group, making it a unique member of the indole family.

Recent studies have highlighted the importance of indole derivatives in medicinal chemistry, particularly due to their ability to interact with various biological targets such as enzymes, receptors, and ion channels. The methylamino group in this compound is particularly interesting as it can act as a bioisostere for other functional groups, potentially enhancing the molecule's pharmacokinetic properties. Additionally, the ketone group at position 2 introduces a degree of polarity, which can influence the compound's solubility and bioavailability.

One of the most promising aspects of 1-(1H-indol-7-yl)-2-(methylamino)ethan-1-one is its potential as a lead compound in drug development. Researchers have recently explored its ability to modulate key biological pathways, including those involved in inflammation, neurodegenerative diseases, and cancer. For instance, a study published in 2023 demonstrated that this compound exhibits potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines in vitro. Furthermore, preliminary results from another study suggest that it may have neuroprotective effects by scavenging free radicals and reducing oxidative stress.

The synthesis of CAS 1528546-13-5 has also been a topic of interest among chemists. Traditional methods involve multi-step reactions that often require harsh conditions and expensive reagents. However, recent advancements in green chemistry have led to the development of more sustainable synthesis routes. For example, a 2023 paper described a one-pot synthesis using microwave-assisted conditions, which not only improved yield but also reduced reaction time significantly.

In terms of applications, 1-(1H-indol-7-yl)-2-(methylamino)ethan-1-one has shown promise in both therapeutic and diagnostic contexts. Its ability to fluoresce under certain conditions makes it a potential candidate for use as a fluorescent probe in biomedical imaging. Additionally, its structural similarity to certain natural products suggests that it could serve as a template for the development of novel bioactive molecules.

Looking ahead, further research is needed to fully elucidate the mechanisms underlying the biological activities of this compound. Collaborative efforts between chemists and biologists will be crucial in unlocking its full potential. As interest in indole derivatives continues to grow, compounds like CAS 1528546-13-5 are likely to play an increasingly important role in advancing our understanding of molecular biology and therapeutic development.

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